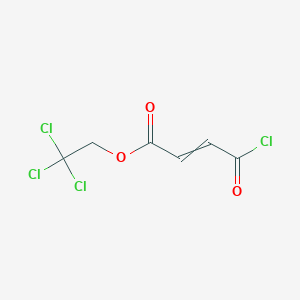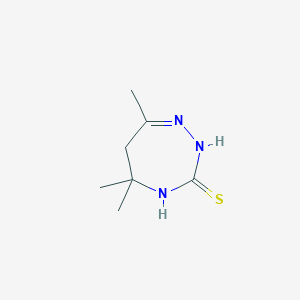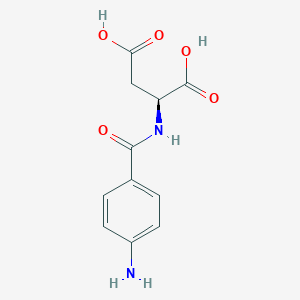
L-Aspartic acid, N-(4-aminobenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Aspartic acid, N-(4-aminobenzoyl)-, also known as N-(4-aminobenzoyl)-L-glutamic acid, is a compound with the molecular formula C12H14N2O5. It is a derivative of L-aspartic acid, where the amino group is substituted with a 4-aminobenzoyl group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(4-aminobenzoyl)- typically involves the reaction of L-aspartic acid with 4-aminobenzoic acid under specific conditions. One common method is the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. This enzyme facilitates the addition of structurally diverse arylalkylamines to fumarate, resulting in the formation of N-substituted L-aspartic acids .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes, including reductive amination or asymmetric hydroamination strategies. These methods can be complex and require precise control of reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Aspartic acid, N-(4-aminobenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Aspartic acid, N-(4-aminobenzoyl)- can lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
L-Aspartic acid, N-(4-aminobenzoyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of L-Aspartic acid, N-(4-aminobenzoyl)- involves its interaction with specific molecular targets and pathways. It is metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase. This enzyme catalyzes the hydrolysis of the compound, leading to the release of 4-aminobenzoic acid and L-glutamic acid . The compound’s effects are mediated through its role in folate metabolism and its interaction with folate receptors .
Comparaison Avec Des Composés Similaires
L-Aspartic acid, N-(4-aminobenzoyl)- can be compared with other similar compounds, such as:
N-(4-Aminobenzoyl)-L-glutamic acid: Similar in structure but differs in the amino acid backbone.
4-Aminobenzoic acid: Lacks the L-aspartic acid moiety and has different chemical properties and applications.
Folic acid: Contains a pteridine ring system and is involved in different metabolic pathways.
The uniqueness of L-Aspartic acid, N-(4-aminobenzoyl)- lies in its specific structure, which allows it to participate in unique biochemical reactions and pathways, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
58108-00-2 |
|---|---|
Formule moléculaire |
C11H12N2O5 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
(2S)-2-[(4-aminobenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C11H12N2O5/c12-7-3-1-6(2-4-7)10(16)13-8(11(17)18)5-9(14)15/h1-4,8H,5,12H2,(H,13,16)(H,14,15)(H,17,18)/t8-/m0/s1 |
Clé InChI |
YPLGAULFDCWEQI-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


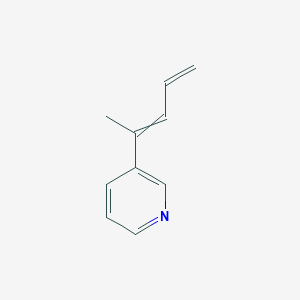
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)
![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)

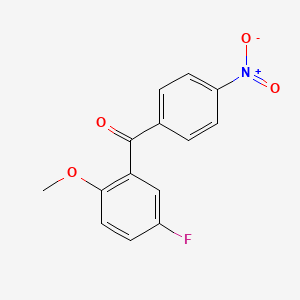
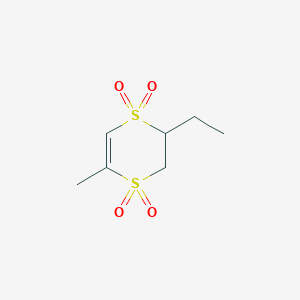

![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
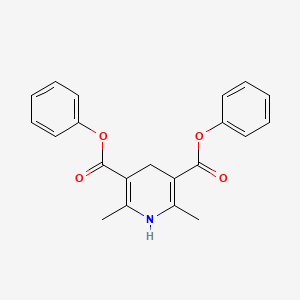
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
